4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

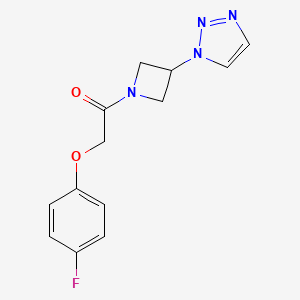

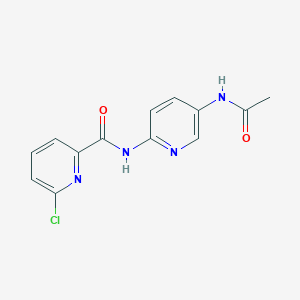

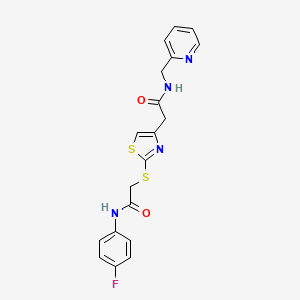

“4-(4-(Methylthio)phenoxy)benzenesulfonyl chloride” is a chemical compound with the empirical formula C7H7ClO2S2 . It has a molecular weight of 222.71 . The compound is typically used in laboratory settings .

Molecular Structure Analysis

The SMILES string for this compound isCSc1ccc(cc1)S(Cl)(=O)=O . This indicates that the compound contains a benzene ring with a sulfonyl chloride group and a methylthio group attached . Physical And Chemical Properties Analysis

The compound is a solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .Applications De Recherche Scientifique

Polymer-supported Chemical Transformations

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates in various chemical transformations. These include unusual rearrangements yielding diverse privileged scaffolds, demonstrating the utility of related sulfonyl chloride compounds in solid-phase synthesis (Fülöpová & Soural, 2015).

Structural Characterization and Kinetic Investigation

New structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and characterized, revealing insights into the molecular-electronic structure and reaction kinetics. These studies contribute to understanding the stereochemical characteristics and reaction behaviors of sulfonyl chloride derivatives (Rublova et al., 2017).

Catalytic Applications in Organic Synthesis

1-Butyl-3-methylimidazolium chloroaluminate ionic liquids, used as unconventional reaction media, facilitate Friedel-Crafts sulfonylation of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This highlights the potential of sulfonyl chlorides in enhancing reactivity and yields in catalytic processes under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

Electrochemical Oxidation Studies

Investigations into the electrochemical oxidation of organic pollutants using sulfonyl chloride-related compounds provide insights into degradation pathways and the role of hydroxyl radicals and active chlorine. This research has implications for environmental remediation and the development of more efficient water treatment technologies (Song et al., 2010).

Solvent Nucleophilicity in Chemical Reactions

Studies on the solvolysis of benzenesulfonyl chloride and its derivatives offer valuable insights into the reaction mechanisms, supporting a concerted bimolecular displacement mechanism. This research aids in understanding solvent effects on reaction rates and mechanisms (Kevill & D’Souza, 1999).

Safety and Hazards

This compound is classified as a skin corrosive and is harmful if swallowed . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using this substance only in well-ventilated areas . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Propriétés

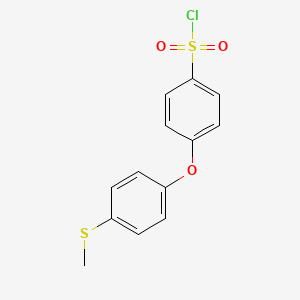

IUPAC Name |

4-(4-methylsulfanylphenoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S2/c1-18-12-6-2-10(3-7-12)17-11-4-8-13(9-5-11)19(14,15)16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWYAHPGTQUXMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B2709129.png)

![2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2709137.png)

![6-(3-phenylpropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2709139.png)

![2-(1-Bicyclo[2.2.2]octanyl)acetonitrile](/img/structure/B2709141.png)

![4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide](/img/structure/B2709148.png)